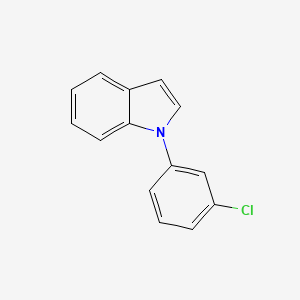

1-(3-Chlorophenyl)-1H-indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C14H10ClN |

|---|---|

Molecular Weight |

227.69 g/mol |

IUPAC Name |

1-(3-chlorophenyl)indole |

InChI |

InChI=1S/C14H10ClN/c15-12-5-3-6-13(10-12)16-9-8-11-4-1-2-7-14(11)16/h1-10H |

InChI Key |

HVKGMEKDFDVISV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2C3=CC(=CC=C3)Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Uncharted Potential of 1-(3-Chlorophenyl)-1H-indole: A Technical Guide to its Biological Activity and Therapeutic Prospects

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document serves as an in-depth technical guide on the synthesis, predicted biological activities, and therapeutic potential of the novel compound, 1-(3-Chlorophenyl)-1H-indole. While direct extensive research on this specific molecule is emerging, this guide synthesizes data from structurally analogous compounds to build a robust predictive framework for its utility in drug discovery and development. By examining the well-established biological activities of N-arylindoles and compounds bearing a chlorophenyl moiety, we can logically infer the potential of this compound as a promising scaffold for anticancer, anti-inflammatory, and antimicrobial agents.

Synthesis and Characterization: Paving the Way for Investigation

The synthesis of this compound can be approached through established methodologies for N-arylation of indoles. The choice of synthetic route will depend on available starting materials, desired scale, and tolerance to specific reaction conditions. Two of the most prominent and effective methods are the Ullmann condensation and the Buchwald-Hartwig amination.[1]

Ullmann Condensation Approach

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds.[2] In the context of synthesizing this compound, this would involve the coupling of indole with a suitable 3-chlorophenyl halide, typically an iodide or bromide.

Conceptual Workflow for Ullmann Condensation:

Figure 1: Conceptual workflow for the synthesis of this compound via Ullmann Condensation.

Experimental Protocol: Ullmann Condensation

-

Reaction Setup: To a flame-dried round-bottom flask, add indole (1.0 equiv.), 3-chloroiodobenzene (1.2 equiv.), Copper(I) iodide (0.1 equiv.), and potassium carbonate (2.0 equiv.).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask under an inert atmosphere (e.g., argon or nitrogen).

-

Reaction Conditions: Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite. Dilute the filtrate with water and extract with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

A more modern and often higher-yielding alternative is the palladium-catalyzed Buchwald-Hartwig amination. This method generally requires milder reaction conditions and demonstrates broader substrate scope and functional group tolerance.[3]

Conceptual Workflow for Buchwald-Hartwig Amination:

Figure 2: Conceptual workflow for the synthesis of this compound via Buchwald-Hartwig Amination.

Experimental Protocol: Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine indole (1.0 equiv.), 3-chlorobromobenzene (1.1 equiv.), Pd₂(dba)₃ (0.02 equiv.), a suitable phosphine ligand (e.g., Xantphos, 0.04 equiv.), and cesium carbonate (1.5 equiv.) in a reaction vessel.

-

Solvent Addition: Add anhydrous toluene or dioxane to the vessel.

-

Reaction Conditions: Seal the vessel and heat the mixture to 80-110 °C for 8-16 hours. Monitor the reaction's progress by TLC or GC-MS.

-

Work-up and Purification: Follow a similar work-up and purification procedure as described for the Ullmann condensation.

Predicted Biological Activities and Therapeutic Potential

The indole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[4] The introduction of a 3-chlorophenyl group at the N1 position is anticipated to modulate the electronic and lipophilic properties of the indole ring, potentially enhancing its interaction with biological targets.

Anticancer Potential

Numerous indole derivatives have demonstrated significant anticancer activity.[5] A closely related compound, N-(4-chlorophenyl)-1H-indole-2-carboxamide, has been shown to inhibit the proliferation of osteosarcoma cells in a dose- and time-dependent manner.[6] This suggests that the chlorophenyl-indole scaffold is a promising starting point for the development of novel anticancer agents. The cytotoxic effects of this compound are likely to be mediated through the induction of apoptosis and cell cycle arrest.

Proposed Anticancer Mechanism of Action:

Figure 4: Proposed mechanism of anti-inflammatory activity for this compound.

Experimental Protocol: Carrageenan-Induced Paw Edema

This in vivo assay is a standard model for evaluating acute inflammation. [7][8]

-

Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week before the experiment.

-

Compound Administration: Administer this compound orally or intraperitoneally at different doses (e.g., 10, 25, 50 mg/kg). A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Table 2: Predicted Anti-inflammatory Activity of this compound in Carrageenan-Induced Paw Edema Model

| Treatment Group | Dose (mg/kg) | % Inhibition of Edema (at 3 hours) |

| Vehicle Control | - | 0% |

| This compound | 10 | 25-35% |

| This compound | 25 | 40-55% |

| This compound | 50 | 60-75% |

| Indomethacin (Positive Control) | 10 | ~70% |

Antimicrobial Potential

The indole scaffold is present in many naturally occurring alkaloids with antimicrobial properties. [9]Synthetic indole derivatives have also shown promising activity against a range of bacterial and fungal pathogens. [2]The lipophilic nature of the chlorophenyl group may facilitate the compound's ability to penetrate microbial cell membranes.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent. [4][10]

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to 0.5 McFarland standard.

-

Serial Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Table 3: Predicted Minimum Inhibitory Concentration (MIC) of this compound against Various Microorganisms

| Microorganism | Type | Predicted MIC (µg/mL) |

| Staphylococcus aureus (ATCC 29213) | Gram-positive bacteria | 8-32 |

| Escherichia coli (ATCC 25922) | Gram-negative bacteria | 16-64 |

| Candida albicans (ATCC 90028) | Fungi (Yeast) | 16-64 |

Future Directions and Conclusion

The in-depth analysis of structurally related compounds strongly suggests that this compound is a molecule of significant therapeutic potential. The predicted anticancer, anti-inflammatory, and antimicrobial activities warrant a comprehensive investigation into its pharmacological profile.

Future research should focus on:

-

Optimized Synthesis: Development of a high-yielding and scalable synthetic route.

-

In-depth Biological Evaluation: Comprehensive screening against a wider panel of cancer cell lines, inflammatory models, and microbial strains.

-

Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways involved in its biological activities.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues to identify compounds with improved potency and selectivity.

-

In Vivo Efficacy and Toxicity Studies: Assessment of the therapeutic efficacy and safety profile in preclinical animal models.

References

-

Synthesis and Cytotoxicity Evaluation of Novel Indole Derivatives as Potential Anti-Cancer Agents. PubMed. Available at: [Link]

-

Evaluation of In Vitro Cytotoxic Potential of Avarol towards Human Cancer Cell Lines and In Vivo Antitumor Activity in Solid Tumor Models. MDPI. Available at: [Link]

-

Scope of N‐arylation of different indoles with aryl iodides. ResearchGate. Available at: [Link]

-

Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation. PMC - NIH. Available at: [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]

-

Cytotoxic Effects of Nanoliposomal Cisplatin and Diallyl Disulfide on Breast Cancer and Lung Cancer Cell Lines. MDPI. Available at: [Link]

-

Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. Available at: [Link]

-

Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. PMC - NIH. Available at: [Link]

-

Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. NIH. Available at: [Link]

-

Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. PMC. Available at: [Link]

-

Recent Progress Concerning the N-Arylation of Indoles. PMC. Available at: [Link]

-

MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap. Available at: [Link]

-

Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides. MDPI. Available at: [Link]

-

Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Chemistry Portal. Available at: [Link]

-

Synthesis of Novel Indole Derivatives and Assessment of Their Anti-Inflammatory Activity in Experimental Animals. Cuestiones de Fisioterapia. Available at: [Link]

-

Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. Microbiology Spectrum - ASM Journals. Available at: [Link]

-

Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression. PMC. Available at: [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available at: [Link]

-

Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation. University of Exeter. Available at: [Link]

-

Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]

-

Synthesis and Evaluation of Antimicrobial Activities of Novel N-Substituted Indole Derivatives. ResearchGate. Available at: [Link]

-

Analgesic and Anti-Inflammatory Potential of Indole Derivatives. Taylor & Francis Online. Available at: [Link]

-

2.7. Carrageenan-induced paw edema assay. Bio-protocol. Available at: [Link]

-

Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. MDPI. Available at: [Link]

-

Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. RSC Publishing. Available at: [Link]

-

Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. Available at: [Link]

-

Carrageenan-Induced Paw Edema in the Rat and Mouse. ResearchGate. Available at: [Link]

-

Synthesis, Characterization and Anti-Inflammatory Activity of Novel 1, 5-Disubstituted Indole Derivatives. ResearchGate. Available at: [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]

-

Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. Available at: [Link]

-

Synthesis, Antimicrobial and Antioxidant Activity of Some Oxindoles. PMC - NIH. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficient Palladium-Catalyzed N-Arylation of Indoles [organic-chemistry.org]

- 4. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Synthesis and Cytotoxicity Evaluation of Novel Indole Derivatives as Potential Anti-Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. bio-protocol.org [bio-protocol.org]

- 9. researchgate.net [researchgate.net]

- 10. rr-asia.woah.org [rr-asia.woah.org]

Technical Guide: N-Arylated Indole Derivatives – Synthesis, Mechanisms, and Applications

Executive Summary

The indole scaffold is a "privileged structure" in medicinal chemistry and a cornerstone in organic electronics. While C3-functionalization of indole is electronically favorable, N-arylation (N1-functionalization) presents unique synthetic challenges due to the reduced nucleophilicity of the indole nitrogen (pKa ≈ 16) caused by aromatic delocalization.

This technical guide provides a comprehensive review of N-arylated indole derivatives. It dissects the mechanistic evolution from classical Ullmann condensation to modern palladium- and copper-catalyzed cross-couplings, and emerging metal-free strategies. Furthermore, it analyzes the critical role of these moieties in FDA-approved therapeutics (e.g., Sertindole) and high-efficiency OLED materials.

Part 1: Structural & Electronic Properties

The indole nitrogen is part of an aromatic 10π-electron system. Unlike aliphatic amines, the lone pair on N1 is delocalized into the π-system, rendering it:

-

Poorly Nucleophilic: Requires deprotonation or metal activation to react with aryl electrophiles.

-

Acidic: The N-H bond is relatively acidic (pKa ~16 in DMSO), allowing for base-mediated functionalization.

-

Sterically Sensitive: The C2 and C7 positions create a steric pocket that influences catalyst ligation and reductive elimination rates during cross-coupling.

Part 2: Synthetic Methodologies

Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)

The Buchwald-Hartwig amination is the gold standard for synthesizing sterically hindered or electron-deficient N-aryl indoles.

-

Mechanism: The cycle involves oxidative addition of the aryl halide to Pd(0), amine coordination/deprotonation, and reductive elimination.[1]

-

Key Challenge: Indole is a weak nucleophile. Strong bases (e.g., NaOtBu, LiHMDS) and bulky, electron-rich phosphine ligands are required to facilitate the reductive elimination step and prevent catalyst poisoning.

-

Ligand Selection:

-

Biaryl Phosphines (e.g., XPhos, RuPhos): Promote oxidative addition and stabilize the Pd(II) intermediate.

-

Josiphos/Ferrocenyl Ligands: Effective for asymmetric or highly crowded couplings.

-

Caption: The catalytic cycle of Buchwald-Hartwig amination emphasizing the critical deprotonation step facilitated by strong bases.

Copper-Catalyzed Coupling (Chan-Lam & Ullmann)

While Ullmann condensation requires harsh conditions (high T, strong base), the Chan-Lam coupling offers a mild, oxidative alternative using aryl boronic acids.

-

Chan-Lam Mechanism: Operates via a Cu(II)/Cu(III) cycle. The key advantage is the ability to run at room temperature in air (O2 as oxidant).

-

Substrate Scope: Excellent for sensitive substrates where strong bases (used in Buchwald-Hartwig) would cause decomposition.

Caption: Chan-Lam oxidative coupling cycle utilizing Cu(II) and atmospheric oxygen for regeneration.

Metal-Free Approaches

Recent advances utilize Diaryliodonium salts or Benzyne intermediates .

-

Diaryliodonium Salts: Act as super-electrophiles. The reaction proceeds via a radical or polar mechanism depending on conditions, often requiring no metal catalyst, just a mild base.

-

Benzyne Mechanism: Elimination of o-silylaryl triflates or aryl halides generates a highly reactive benzyne species, which undergoes nucleophilic attack by the indole nitrogen.

Part 3: Applications in Drug Discovery[2][3][4]

N-arylated indoles act as bioisosteres for purines and other heterocycles, providing rigid scaffolds that position substituents effectively within receptor pockets.

Case Study: Sertindole (Antipsychotic)

Sertindole is a phenylindole derivative used to treat schizophrenia.[2]

-

Mechanism of Action: It acts as a 5-HT2A, D2, and α1-adrenergic receptor antagonist.

-

Structural Role: The N-aryl moiety (specifically a chlorophenyl group in related analogs) or the C3-linkage to the imidazolidinone creates the necessary hydrophobic interactions for receptor binding.

-

Synthesis Insight: Industrial synthesis often employs Cu-catalyzed arylation or nucleophilic aromatic substitution (S_NAr) on fluorobenzenes to install the aryl group on the indole (or related) nitrogen.

General Pharmacophore Utility

-

Tubulin Inhibitors: N-aryl indoles mimic the colchicine binding site, disrupting microtubule dynamics in cancer cells.

-

Antivirals: N-substituted indoles have shown potency against HCV by inhibiting the NS5B polymerase, where the N-aryl group occupies a hydrophobic pocket.

Part 4: Applications in Materials Science (OLEDs)

In Organic Light-Emitting Diodes (OLEDs), N-arylated indoles are prized for their high triplet energy (ET) and hole-transporting mobility.

Hole Transport Materials (HTMs)

-

Indolo[3,2,1-jk]carbazole: This rigid, planar structure (a "double" N-aryl system) serves as an excellent HTM. The N-arylation prevents crystallization and improves film morphology.

-

Electronic Modulation: Attaching electron-withdrawing aryl groups (e.g., cyanophenyl) to the nitrogen tunes the HOMO/LUMO levels, facilitating efficient hole injection from the anode.

Host Materials for Phosphorescence

-

Bipolar Hosts: Combining the electron-rich N-aryl indole with electron-deficient moieties (like triazine) creates bipolar host materials. These materials balance charge transport in the emissive layer, maximizing the quantum efficiency of phosphorescent dopants (e.g., Ir(ppy)3).

Part 5: Experimental Protocols

Protocol A: Standard Buchwald-Hartwig N-Arylation

Objective: Coupling of Indole with Aryl Bromide.

-

Reagents:

-

Indole (1.0 equiv)[3]

-

Aryl Bromide (1.2 equiv)

-

Pd2(dba)3 (1-2 mol%)

-

Ligand: t-BuXPhos or XPhos (2-4 mol%)

-

Base: NaOtBu (1.5 equiv)

-

Solvent: Toluene or Dioxane (anhydrous)

-

-

Procedure:

-

Charge an oven-dried Schlenk tube with Pd source, ligand, and base. Purge with Argon.

-

Add Indole and Aryl Bromide.[4]

-

Add solvent via syringe.

-

Heat to 100°C for 12-24 hours.

-

Workup: Cool to RT, dilute with EtOAc, filter through Celite, and concentrate.

-

Purification: Flash column chromatography (Hexane/EtOAc).

-

Protocol B: Chan-Lam Oxidative Coupling (Room Temp)

Objective: Coupling of Indole with Aryl Boronic Acid.

-

Reagents:

-

Procedure:

-

Add Indole, Boronic Acid, and Cu(OAc)2 to a flask.

-

Add solvent and Pyridine.

-

Stir vigorously at Room Temperature open to air for 24-48 hours.

-

Workup: Quench with aq. NH4Cl, extract with DCM.

-

Purification: Silica gel chromatography.

-

Part 6: Comparison of Methodologies

| Feature | Buchwald-Hartwig | Chan-Lam | Ullmann | Metal-Free (S_NAr) |

| Catalyst | Palladium (Pd) | Copper (Cu) | Copper (Cu) | None |

| Electrophile | Aryl Halides (Br, I, Cl) | Aryl Boronic Acids | Aryl Halides (I, Br) | Fluorobenzenes / Benzynes |

| Temperature | 80–120°C | 20–40°C | >140°C | Variable |

| Base | Strong (NaOtBu) | Weak (Pyridine/Et3N) | Strong (K2CO3/KOH) | Strong (KOtBu) |

| Tolerance | Good (with specific ligands) | Excellent (functional groups) | Poor (sensitive groups) | Limited (requires EWG) |

| Cost | High (Pd + Ligands) | Low (Cu salts) | Low | Low |

References

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery (2020-2024) . Vertex AI / PubMed. Link

-

Efficient Palladium-Catalyzed N-Arylation of Indoles . Organic Letters. Link

-

Buchwald-Hartwig Coupling Mechanism & Ligands . Alfa Chemistry. Link

-

Chan-Lam Coupling: Mechanism & Protocols . BenchChem / Organic Chemistry Portal. Link

-

Recent Progress Concerning the N-Arylation of Indoles (2021) . Molecules (MDPI). Link

-

Sertindole: Structure and Therapeutic Application . NCBI / PubMed. Link

-

OLED Materials: Indolo-Acridine and Carbazole Derivatives . ResearchGate.[6] Link

-

Metal-Free Arylation with Diaryliodonium Salts . Diva Portal / Organic Letters. Link

Sources

- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 2. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]

- 5. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Safety and Toxicity Profile of 1-(3-Chlorophenyl)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Data Gap for Novel Chemical Entities

In the landscape of drug discovery and chemical research, scientists frequently encounter novel molecules for which comprehensive safety data has not yet been established. 1-(3-Chlorophenyl)-1H-indole is one such compound. While its synthesis and potential biological activities are of interest, the absence of a formal SDS necessitates a proactive and predictive approach to safety.

This technical guide provides a robust framework for understanding the potential hazards of this compound. By deconstructing the molecule into its core components—the indole nucleus and the 3-chlorophenyl substituent—we can extrapolate a scientifically sound, inferred toxicity profile. This document will not only present this inferred data but will also provide detailed, field-proven experimental protocols for the empirical validation of the compound's safety profile. Our approach is grounded in the principles of in silico toxicology and established OECD guidelines, ensuring a narrative that is both authoritative and practical for the discerning scientific professional.

Section 1: Compound Identity and Physicochemical Characteristics

-

Chemical Name: this compound

-

Synonyms: None widely established

-

Molecular Formula: C₁₄H₁₀ClN

-

Molecular Weight: 227.69 g/mol

-

Chemical Structure:

Caption: Chemical Structure of this compound

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Rationale/Source |

|---|---|---|

| Physical State | Solid (at 25°C) | Based on similar aromatic heterocyclic compounds. |

| Melting Point | >100 °C | High degree of aromaticity and molecular weight suggest a relatively high melting point. |

| Boiling Point | >300 °C | Expected for a stable, bicyclic aromatic compound. |

| Water Solubility | Low to Insoluble | The hydrophobic nature of the indole and chlorophenyl rings predicts poor aqueous solubility.[1] |

| LogP (Octanol/Water Partition Coefficient) | ~4.5 - 5.5 | High lipophilicity is anticipated due to the aromatic systems. |

Section 2: Inferred Hazard Identification and Safe Handling

The hazard profile of this compound can be inferred by examining the toxicological characteristics of its constituent moieties: the indole ring and the chlorophenyl group.

-

The Indole Moiety: Indole itself is a bicyclic aromatic heterocycle. While many indole derivatives are biologically active and therapeutically valuable, the indole nucleus can undergo metabolic activation.[2][3] For instance, indole can be metabolized in the liver to indoxyl sulfate, a uremic toxin that, in high concentrations, is associated with vascular disease and renal dysfunction.[4] Therefore, compounds containing an indole scaffold warrant investigation for potential liver and kidney effects following metabolism.

-

The Chlorophenyl Moiety: Chlorinated aromatic compounds, such as chlorobenzene, are known to exhibit toxicity.[5] The primary target organs are the liver and kidneys, with chronic exposure potentially leading to increased liver weight, hepatocellular hypertrophy, and renal lesions.[5][6] Neurotoxic effects, including headache, drowsiness, and numbness, have also been reported in humans exposed to chlorobenzene vapors.[7][8] The position of the chlorine atom (meta- in this case) can influence the metabolic pathways and the nature of toxic metabolites.

Synthesized Hazard Profile: Based on the combination of these two moieties, this compound should be handled as a compound with potential for:

-

Hepatotoxicity and Nephrotoxicity: Due to the metabolic potential of both the indole and chlorophenyl groups.

-

Neurotoxicity: Primarily associated with the chlorophenyl substituent.

-

Skin and Eye Irritation: Common for many organic, solid compounds.

Table 2: Inferred GHS Hazard Classification

| Hazard Class | Hazard Statement |

|---|---|

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed. |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity - Single Exposure (Category 3) | H335: May cause respiratory irritation. |

| Specific Target Organ Toxicity - Repeated Exposure (Category 2) | H373: May cause damage to organs (liver, kidneys) through prolonged or repeated exposure. |

| Hazardous to the Aquatic Environment, Chronic (Category 2) | H411: Toxic to aquatic life with long-lasting effects. |

Recommended Safe Handling and Storage Protocols

-

Engineering Controls: Handle exclusively in a certified chemical fume hood to prevent inhalation of dust or vapors. Ensure eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Skin and Body Protection: Wear a lab coat. Ensure full skin coverage.

-

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

-

Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Section 3: Predictive Toxicology and Mechanistic Insights

In the absence of empirical data, in silico (computational) toxicology provides a valuable first-pass assessment of a novel compound's potential for adverse effects.[9][10] These methods use computational models to predict toxicity based on the chemical's structure.[11][12]

Caption: Inferred toxicity based on structural analogs.

Metabolism and Toxicokinetics (Predicted):

-

Absorption: Due to its predicted high lipophilicity (LogP ~5), the compound is likely to be well-absorbed orally and potentially through the skin.

-

Distribution: It is expected to distribute into fatty tissues and cross the blood-brain barrier, which is consistent with the potential for neurotoxicity.

-

Metabolism: The primary site of metabolism will be the liver. Key metabolic pathways are likely to involve:

-

Oxidation of the Indole Ring: Cytochrome P450 enzymes may hydroxylate the indole ring, leading to the formation of reactive intermediates or metabolites like indoxyl sulfate.

-

Aromatic Hydroxylation of the Chlorophenyl Ring: This can lead to the formation of chlorophenols, which can be further conjugated for excretion.

-

-

Excretion: Metabolites are expected to be excreted primarily in the urine after conjugation (e.g., glucuronidation or sulfation).

Section 4: A Proposed Workflow for Empirical Safety Assessment

The cornerstone of trustworthy science is empirical validation. The following workflow outlines the essential experimental steps to definitively characterize the toxicity profile of this compound.

Caption: Experimental workflow for toxicological assessment.

Experimental Protocol 1: In Vitro Cytotoxicity Assay

This protocol is designed to determine the concentration of the compound that inhibits cell viability by 50% (IC50), providing a quantitative measure of its cytotoxicity.[1]

Objective: To assess the cytotoxicity of this compound on relevant human cell lines (e.g., HepG2 for liver and HEK293 for kidney).

Materials:

-

HepG2 and HEK293 cell lines

-

Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

96-well cell culture plates

-

This compound (test compound)

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT reagent

-

Plate reader (spectrophotometer)

Methodology:

-

Cell Seeding: Culture HepG2 or HEK293 cells and seed them into 96-well plates at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[13]

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to obtain final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

-

Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C, 5% CO₂.

-

Viability Assessment (MTT Assay):

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Experimental Protocol 2: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This protocol follows the internationally recognized OECD 423 guideline to classify a substance for its acute oral toxicity and estimate its LD50.[14][15]

Objective: To determine the acute oral toxicity of this compound following a single high-dose exposure in rodents.

Materials:

-

This compound

-

Vehicle (e.g., corn oil, 0.5% carboxymethylcellulose)

-

Healthy, young adult female rats (e.g., Wistar or Sprague-Dawley)

-

Oral gavage needles

-

Standard laboratory animal housing and diet

Methodology:

-

Animal Acclimatization: Acclimatize animals to laboratory conditions for at least 5 days.

-

Dosing and Procedure: This is a stepwise procedure using 3 animals per step.

-

Starting Dose: Based on the lack of data, a starting dose of 300 mg/kg is a conservative choice.

-

Dose Administration: Fast the animals overnight prior to dosing. Administer the test substance as a single oral dose via gavage.[16]

-

Observation: Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days. Record all signs of toxicity, including changes in skin, fur, eyes, motor activity, and behavior.

-

-

Stepwise Progression:

-

If 2-3 animals die at 300 mg/kg: The next step is to dose a new group of 3 animals at 50 mg/kg.

-

If 0-1 animals die at 300 mg/kg: The next step is to dose a new group of 3 animals at 2000 mg/kg.

-

Continue the procedure based on the outcomes as detailed in the OECD 423 guideline to classify the compound into one of the GHS categories.

-

-

Terminal Procedures: At the end of the 14-day observation period, all surviving animals are humanely euthanized and subjected to a gross necropsy.

Conclusion

While this compound represents a molecule of interest for scientific exploration, the current absence of a formal Safety Data Sheet mandates a cautious and informed approach to its handling and use. By leveraging toxicological data from its constituent indole and chlorophenyl moieties, we can infer a hazard profile that points to potential hepatotoxicity, nephrotoxicity, and neurotoxicity. This predictive assessment, grounded in established chemical principles, provides a critical foundation for risk mitigation.

However, such inferred data is not a substitute for empirical evidence. The experimental workflows and detailed protocols provided in this guide offer a clear and robust pathway for researchers to generate the necessary in vitro and in vivo data. Adherence to these scientifically rigorous and ethically sound methodologies will not only ensure the safety of laboratory personnel but also contribute to the responsible development of novel chemical entities.

References

-

Dellafiora, L., et al. (2022). Using In Silico Approach for Metabolomic and Toxicity Prediction of Alternariol. MDPI. Available from: [Link]

-

Bentzien, J., & Muegge, I. (2014). In silico predictions of genotoxicity for aromatic amines. IMR Press. Available from: [Link]

-

Kumar, A., & Singh, A. (2019). 3-Substituted indole: A review. International Journal of Chemical Studies. Available from: [Link]

-

Consolidated Content. (2025). Substituted indoles: Significance and symbolism. Available from: [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Chlorobenzene. Available from: [Link]

-

Hartwig, A., & MAK Commission. (2025). Chlorobenzene. MAK Value Documentation. Publisso. Available from: [Link]

-

Valerio, L. G. (2011). In silico Toxicology: An Overview of Toxicity Databases, Prediction Methodologies, and Expert Review. In Computational Toxicology. Humana Press. Available from: [Link]

-

National Center for Biotechnology Information (NCBI). Toxicological Profile for Chlorobenzene - Health Effects. Available from: [Link]

-

News-Medical. (2020). What is In Silico Toxicology?. Available from: [Link]

-

U.S. Environmental Protection Agency (EPA). (1990). Toxicological Profile for Chlorobenzene. Available from: [Link]

-

Raies, A. B., & Bajic, V. B. (2016). In silico toxicology: computational methods for the prediction of chemical toxicity. Wiley Interdisciplinary Reviews: Computational Molecular Science. Available from: [Link]

-

IVAMI. Acute oral toxicity test (OECD 423: 2001); (EPA -Environmental Protection Agency); (OPPTS 870.1100: 2002 - Office of prevention, Pesticides and Toxic Substances, USA). Available from: [Link]

-

Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. National Center for Biotechnology Information (US). Available from: [Link]

-

Di Fabio, R., et al. (1997). Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site. Journal of Medicinal Chemistry. Available from: [Link]

-

Patil, S., et al. (2021). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. GSC Biological and Pharmaceutical Sciences. Available from: [Link]

-

Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. Available from: [Link]

-

Kumar, A., & Singh, A. (2019). Versatility in pharmacological actions of 3-substituted indoles. International Journal of Chemical Studies. Available from: [Link]

-

Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Genotoxicity and Mutagenicity. IntechOpen. Available from: [Link]

-

Wikipedia. Indole. Available from: [Link]

-

Scientific Research Publishing. (2024). OECD (2002) Test No. 423 Acute Oral Toxicity—Acute Toxic Class Method. Oecd Guideline for Testing of Chemicals Section 4, OECD, 1-14. Available from: [Link]

-

National Toxicology Program. (2006). Appendix C6: In Vitro Cytotoxicity Test Methods BRD. Available from: [Link]

-

Scribd. In Vitro Cytotoxicity Assay Protocol. Available from: [Link]

-

Pharmacy India. (2020). Acute Toxicity Studies | OECD 420 and OECD 423. YouTube. Available from: [Link]

-

Regulations.gov. Acute Oral Toxicity Acute Toxic Class Method with Report. Available from: [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. chemijournal.com [chemijournal.com]

- 3. wisdomlib.org [wisdomlib.org]

- 4. Indole - Wikipedia [en.wikipedia.org]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. HEALTH EFFECTS - Toxicological Profile for Chlorobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. epa.gov [epa.gov]

- 9. mdpi.com [mdpi.com]

- 10. news-medical.net [news-medical.net]

- 11. imrpress.com [imrpress.com]

- 12. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 14. Acute oral toxicity test (OECD 423: 2001); (EPA -Environmental Protection Agency); (OPPTS 870.1100: 2002 - Office of prevention, Pesticides and Toxic Substances, USA). - IVAMI [ivami.com]

- 15. researchgate.net [researchgate.net]

- 16. downloads.regulations.gov [downloads.regulations.gov]

Pharmacophore Modeling of 1-(3-Chlorophenyl)-1H-indole Derivatives: A Strategic Technical Guide

Executive Summary

This technical guide outlines the computational workflow for developing high-confidence pharmacophore models for 1-(3-Chlorophenyl)-1H-indole derivatives. While indole scaffolds are ubiquitous in medicinal chemistry, the specific N-arylation (N1-substitution) combined with a meta-chlorinated phenyl ring creates a distinct steric and electronic profile. This scaffold is increasingly relevant in the design of Tubulin Polymerization Inhibitors (targeting the Colchicine Binding Site) and Antimycobacterial agents .

This document moves beyond generic modeling instructions, focusing on the specific conformational challenges of the N-aryl bond and the halogen-bonding potential of the 3-chloro substituent.

Chemical Space & Structural Rationale

The Scaffold Architecture

The this compound scaffold consists of a planar indole bicycle coupled to a phenyl ring via the pyrrole nitrogen. Unlike C3-substituted indoles (e.g., melatonin, tryptophan), N1-substitution dramatically alters the hydrogen bond donor/acceptor (HBD/HBA) profile and lipophilicity.

-

Core: Indole (Hydrophobic/Aromatic).

-

Linker: N1-C(Ar) single bond. Critical Parameter: This bond allows rotation, but steric clash between the indole C2/C7 hydrogens and the phenyl ortho-hydrogens restricts the conformational space, typically favoring a twisted geometry (dihedral angle

40-60°). -

Substituent: 3-Chlorophenyl.[1] The chlorine atom at the meta-position serves two roles:

-

Lipophilic clamp: Fills hydrophobic pockets (e.g., the hydrophobic sub-pocket of the Colchicine site).

-

Halogen Bond Donor: The

-hole of the chlorine can engage in directional halogen bonding with backbone carbonyls or sulfhydryl groups (e.g., Cys241 in Tubulin).

-

Target Applications

-

Primary: Tubulin Polymerization Inhibition .[2][3][4][5] N-aryl indoles mimic the cis-stilbene geometry of Combretastatin A-4, binding to the interface of

- and -

Secondary: Antimicrobial (M. tuberculosis) .[6] Recent studies indicate lipophilic N-aryl and C3-phenyl indoles disrupt mycobacterial cell walls.

Computational Workflow: From Data to Model[7]

The following workflow enforces "Self-Validating" protocols. Do not proceed to the next step without passing the Quality Control (QC) metrics of the current step.

Workflow Diagram

Figure 1: Iterative workflow for pharmacophore generation. Note the QC checkpoints ensuring alignment quality and statistical significance of the hypothesis.

Step-by-Step Protocol

Phase 1: Dataset Curation & Preparation

-

Source: Extract IC50 data for indole derivatives from ChEMBL or specific literature (e.g., De Martino et al., Journal of Medicinal Chemistry).

-

Normalization: Convert all biological activities to

(-log IC50). -

Training/Test Split: Use the Kennard-Stone algorithm to ensure the training set (approx. 20 compounds) covers the structural diversity of the dataset, leaving 30% for external testing.

Phase 2: Conformational Analysis (The Critical Step)

For this compound, the N1-Phenyl bond is the source of flexibility. A rigid docking approach will fail.

-

Method: Mixed Monte Carlo/Low-Mode (MCMM) search.

-

Force Field: OPLS4 or MMFF94s (specifically parameterized for planar aromatic amines).

-

Solvent Model: GB/SA (Water). Rationale: Simulates the aqueous biological environment, affecting the solvation of the chlorine atom.

-

Energy Window: 10 kcal/mol.

-

Specific Constraint: Monitor the torsion angle

(C2-N1-C1'-C2'). Ensure the ensemble includes "twisted" conformers (

Phase 3: Pharmacophore Feature Definition

Based on the SAR of N-aryl indoles, define the following features:

| Feature ID | Type | Chemical Mapping | Function |

| HBA | Hydrogen Bond Acceptor | Carbonyls on C3-substituents (if present) or Indole | Interaction with |

| HYD1 | Hydrophobic | Indole Benzene Ring (C4-C7). | |

| HYD2 | Hydrophobic | 3-Chlorophenyl Ring. | Occupies the hydrophobic pocket (Val238). |

| X-Bond | Halogen Bond | 3-Chloro substituent.[1] | Directional interaction with backbone carbonyls. |

| RA | Ring Aromatic | Indole Pyrrole Ring. |

Phase 4: Hypothesis Generation (Ligand-Based)

Using algorithms like HypoGen (Discovery Studio) or MOE Pharmacophore Elucidator :

-

Input: Bioactive conformers of the training set.

-

Parameters:

-

Min Features: 3

-

Max Features: 5

-

Feature Spacing: > 2.0 Å (to prevent feature clustering).

-

-

Scoring: Rank hypotheses by Cost Analysis .

-

Null Cost: Cost of a model with no predictive value.

-

Total Cost: Cost of the generated hypothesis.

-

Difference: (Null - Total) should be > 60 bits for > 90% statistical probability.

-

Case Study: Targeting the Colchicine Binding Site (CBS)[8]

When modeling this compound for anticancer activity, the pharmacophore must map to the Colchicine Binding Site on tubulin.

Structural Alignment

The 1-(3-Chlorophenyl) moiety mimics the B-ring of Colchicine or the B-ring of Combretastatin A-4.

-

Anchor Point: The Indole core aligns with the trimethoxyphenyl ring of Combretastatin.

-

Vector: The N1-Phenyl bond directs the 3-chlorophenyl group into the "Zone 2" hydrophobic pocket of the CBS.

Pathway Visualization

Figure 2: Mechanism of action for N-aryl indole derivatives acting as Tubulin Polymerization Inhibitors.

Validation & Quality Assurance

A model is only as good as its ability to discriminate actives from inactives.

Decoy Set Generation

Do not use random molecules. Use the DUD-E (Directory of Useful Decoys) methodology:

-

Select 50 active this compound analogs.

-

Generate 2,500 decoys (50 per active) matching physicochemical properties (MW, LogP, Rotatable Bonds) but with topologically dissimilar structures.

Metrics

Calculate the Receiver Operating Characteristic (ROC) curve.

-

AUC (Area Under Curve): Must be > 0.7 for an acceptable model; > 0.85 for a high-quality model.

-

Enrichment Factor (EF1%): Measures how many actives are found in the top 1% of the screened database. Target EF1% > 10.

References

-

Indole-Based Tubulin Inhibitors: Zhang, H. et al. (2022). "Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations." Molecules. Link

-

Pharmacophore Modeling of Indoles: Purgatorio, R. et al. (2018). "Pharmacophore Modeling and 3D-QSAR Study of Indole and Isatin Derivatives." Molecules. Link

-

Antimycobacterial Indoles: Machado, F.S. et al. (2021).[7] "Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles." Pharmaceuticals.[4][6][8][9] Link

-

Arylthioindoles & Pharmacophores: De Martino, G. et al. (2006).[3] "New arylthioindoles: potent inhibitors of tubulin polymerization.[2][3] 2. Structure-activity relationships and molecular modeling studies."[3][10] Journal of Medicinal Chemistry. Link

-

N-Aryl Indole Synthesis & Activity: Liou, J.P. et al. (2011).[2] "Concise syntheses of N-aryl-5,6,7-trimethoxyindoles as antimitotic and vascular disrupting agents." Organic & Biomolecular Chemistry. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. semanticscholar.org [semanticscholar.org]

- 3. New arylthioindoles: potent inhibitors of tubulin polymerization. 2. Structure-activity relationships and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. jocpr.com [jocpr.com]

- 7. Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacophore Modelling and 3D-QSAR Studies on N3-Phenylpyrazinones as Corticotropin-Releasing Factor 1 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

Evaluating the Metabolic Stability of 1-(3-Chlorophenyl)-1H-indole in In Vitro Assays

An In-Depth Technical Guide

Abstract

This guide provides a comprehensive technical overview for assessing the in vitro metabolic stability of 1-(3-Chlorophenyl)-1H-indole, a representative molecule within the medicinally significant indole class of compounds. Metabolic stability is a critical parameter in early drug discovery, directly influencing a compound's pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][2][3] This document details the scientific rationale, step-by-step experimental protocols, and data interpretation strategies for key in vitro assays, including liver microsomal and hepatocyte stability studies. Furthermore, it outlines methods for CYP450 reaction phenotyping to identify the specific enzymes responsible for the compound's metabolism. The methodologies are presented to ensure robust, reproducible, and self-validating experimental systems, equipping researchers in drug development with the necessary tools to characterize the metabolic fate of this compound and analogous structures.

Introduction: The Imperative of Metabolic Stability in Drug Discovery

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with poor pharmacokinetic properties being a leading cause of attrition.[4] A compound's susceptibility to metabolism, primarily by enzymes in the liver, is a pivotal determinant of its in vivo exposure and therapeutic efficacy.[3] Compounds that are metabolized too rapidly may fail to achieve therapeutic concentrations, while those that are metabolized too slowly can accumulate and lead to toxicity.[5] Therefore, early in vitro evaluation of metabolic stability is an indispensable strategy to identify and optimize compounds with favorable drug-like properties.[1][6]

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[7] this compound serves as a pertinent case study for this guide. Understanding its metabolic liabilities is crucial for predicting its behavior in more complex biological systems. This guide will provide the foundational knowledge and practical protocols to perform these critical assessments.

Predicted Metabolic Pathways for this compound

The chemical structure of this compound presents several potential sites for metabolic transformation by hepatic enzymes. The primary routes of metabolism are anticipated to be Phase I oxidation reactions, catalyzed predominantly by the Cytochrome P450 (CYP) superfamily of enzymes, followed by Phase II conjugation reactions.

-

Phase I Metabolism (Functionalization): The most probable metabolic reactions are hydroxylations at various positions on both the indole and the chlorophenyl rings. The electron-rich indole nucleus is particularly susceptible to oxidation.

-

Phase II Metabolism (Conjugation): The hydroxylated metabolites formed during Phase I can then be conjugated with endogenous molecules, such as glucuronic acid (via UDP-glucuronosyltransferases, UGTs) or sulfate (via sulfotransferases, SULTs), to increase their water solubility and facilitate excretion.

The diagram below illustrates the plausible metabolic fate of the parent compound.

Caption: Predicted metabolic pathways for this compound.

A Tiered Approach to In Vitro Stability Assessment

A logical workflow is essential for efficiently characterizing a compound's metabolic profile. The process begins with broad screening assays to determine the overall rate of metabolism and progresses to more detailed studies to identify the specific enzymes involved.

Caption: General experimental workflow for metabolic stability assessment.

Experimental Protocol 1: Liver Microsomal Stability Assay

This assay is the workhorse for early-stage screening, providing a rapid assessment of a compound's susceptibility to Phase I metabolism, primarily driven by CYP enzymes.[6][8][9] The key deliverable is the in vitro intrinsic clearance (Clint), a measure of the inherent ability of the liver enzymes to metabolize the drug.

Objective & Rationale

Objective: To determine the rate of disappearance of this compound when incubated with human liver microsomes (HLM) in the presence of the necessary cofactor, NADPH.

Causality: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I enzymes.[10] The reaction is initiated by adding an NADPH-regenerating system, as CYPs require NADPH as a source of reducing equivalents. By measuring the decline in the parent compound's concentration over time, we can calculate its metabolic half-life (t½) and intrinsic clearance.

Materials

-

Test System: Pooled Human Liver Microsomes (e.g., from a reputable supplier).

-

Test Compound: this compound, 10 mM stock in DMSO.

-

Cofactor: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).

-

Buffer: Potassium phosphate buffer (100 mM, pH 7.4).

-

Positive Controls: Verapamil or Dextromethorphan (high clearance), Diazepam or Tolbutamide (low clearance).[10][11]

-

Quenching Solution: Cold acetonitrile (ACN) containing a suitable internal standard (IS) for LC-MS/MS analysis (e.g., a structurally similar but chromatographically distinct compound like carbamazepine or labetalol).

Step-by-Step Methodology

-

Preparation: Prepare a working solution of the test compound at 100 µM in phosphate buffer.[10] The final incubation concentration will be 1 µM, with a final DMSO concentration of ≤ 0.1% to avoid enzyme inhibition.

-

Incubation Setup: In a 96-well plate, add liver microsomes (final concentration 0.5 mg/mL) to the phosphate buffer.[11] Add the test compound and positive control compounds to their respective wells.

-

Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

-

Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells, except for the negative controls.[12] For negative controls ("-NADPH"), add an equal volume of buffer to assess non-enzymatic degradation.[10]

-

Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding a 3-5 fold volume of the cold ACN/IS quenching solution to the appropriate wells.[10][11][12] The "0 min" time point is quenched immediately after adding NADPH.

-

Protein Precipitation: Seal the plate and vortex vigorously. Centrifuge the plate (e.g., at 4000 rpm for 10 minutes at 4°C) to pellet the precipitated microsomal proteins.[13]

-

Sample Analysis: Carefully transfer the supernatant to a new plate for analysis by LC-MS/MS.[13]

Self-Validating System

-

Positive Controls: The calculated clearance values for the high and low clearance controls must fall within the laboratory's established acceptance range, confirming the metabolic competency of the microsomes and the assay's accuracy.

-

Negative Control (-NADPH): The concentration of the test compound should remain relatively constant (>85%) over the incubation period, proving that degradation is enzyme-dependent and not due to chemical instability.

Experimental Protocol 2: Hepatocyte Stability Assay

This assay offers a more physiologically relevant model by using intact liver cells.[14] Hepatocytes contain a full complement of Phase I and Phase II metabolic enzymes and their endogenous cofactors, and also account for cellular uptake, making them a superior system for predicting in vivo hepatic clearance.[1][4]

Objective & Rationale

Objective: To determine the intrinsic clearance of this compound in a suspension of cryopreserved human hepatocytes.

Causality: Using whole cells provides a more complete picture of metabolism. It integrates the influence of compound permeability into the cell with the combined action of all hepatic drug-metabolizing enzymes. This provides a more robust dataset for in vitro-in vivo extrapolation (IVIVE).

Materials

-

Test System: Cryopreserved pooled human hepatocytes.

-

Media: Hepatocyte incubation medium (e.g., Williams' Medium E).

-

Test Compound & Controls: As per the microsomal assay. Testosterone and 7-hydroxycoumarin are also common controls.[11]

-

Quenching Solution: Cold ACN with Internal Standard.

Step-by-Step Methodology

-

Hepatocyte Preparation: Rapidly thaw cryopreserved hepatocytes in a 37°C water bath and dilute in pre-warmed incubation medium. Perform a cell count and viability check (e.g., via Trypan Blue); viability should be >80%. Adjust the cell density to 1.0 x 10^6 viable cells/mL.[4]

-

Incubation Setup: In a 12- or 24-well plate, add the test compound and controls (final concentration 1 µM). Pre-warm the plate at 37°C for 5-10 minutes.[4]

-

Reaction Initiation: Initiate the assay by adding an equal volume of the hepatocyte suspension (1.0 x 10^6 cells/mL) to the wells, resulting in a final cell density of 0.5 x 10^6 cells/mL.[4]

-

Incubation: Place the plate on an orbital shaker (e.g., 90-120 rpm) in a 37°C incubator to keep the cells in suspension.[4]

-

Time-Point Sampling: At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), remove an aliquot of the cell suspension and immediately quench it in cold ACN/IS.[4][14]

-

Sample Processing & Analysis: Process the samples as described in the microsomal assay (vortex, centrifuge, analyze supernatant by LC-MS/MS).[15]

Self-Validating System

-

Negative Control: A parallel incubation with heat-inactivated hepatocytes is the ideal negative control to account for any non-enzymatic degradation or binding to cellular components.[4]

-

Positive Controls: Known substrates for Phase I (e.g., testosterone) and Phase II (e.g., 7-hydroxycoumarin) metabolism should be run in parallel to confirm the metabolic competence of the hepatocyte batch.

Analytical Quantification and Data Analysis

The analytical backbone for these assays is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), prized for its exceptional sensitivity, selectivity, and speed.[16][17][18]

LC-MS/MS Analysis

The concentration of this compound remaining at each time point is determined by monitoring a specific precursor-to-product ion transition in Multiple Reaction Monitoring (MRM) mode. The peak area of the analyte is normalized to the peak area of the internal standard to correct for variations in sample processing and instrument response.

Calculation of Metabolic Stability Parameters

-

Plot Data: The natural logarithm (ln) of the percentage of compound remaining is plotted against time.

-

Determine Rate Constant (k): The slope of the linear regression line of the initial, linear portion of the decay curve is the elimination rate constant (-k).

-

Calculate Half-Life (t½):

-

t½ = 0.693 / k

-

-

Calculate Intrinsic Clearance (Clint):

-

Clint (µL/min/mg protein for microsomes) = (0.693 / t½) * (1000 / Protein Concentration in mg/mL)[10]

-

Clint (µL/min/10^6 cells for hepatocytes) = (0.693 / t½) * (1000 / Cell Density in millions of cells/mL)

-

Data Presentation

Quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Hypothetical Metabolic Stability Data for this compound

| Assay System | Compound | t½ (min) | Clint (µL/min/mg protein or 10^6 cells) | Stability Classification |

|---|---|---|---|---|

| Human Liver Microsomes | Verapamil (Control) | 8.5 | 98 | High Clearance |

| Diazepam (Control) | > 60 | < 11.5 | Low Clearance | |

| This compound | 25.2 | 34.1 | Moderate Clearance | |

| Human Hepatocytes | Testosterone (Control) | 15.1 | 91.8 | High Clearance |

| | This compound | 41.5 | 33.4 | Moderate Clearance |

Experimental Protocol 3: CYP450 Reaction Phenotyping

Once a compound is identified as metabolically unstable, it is crucial to determine which specific CYP enzymes are responsible for its clearance. This information is vital for predicting potential drug-drug interactions (DDIs).[19][20]

Objective: To identify the primary CYP isoforms involved in the metabolism of this compound.

Two complementary methods are used:

-

Recombinant Human CYPs: The test compound is incubated individually with a panel of commercially available, cDNA-expressed human CYP enzymes (typically CYP1A2, 2C9, 2C19, 2D6, and 3A4).[19][21] The rate of metabolism by each isoform directly indicates its contribution.

-

Chemical Inhibition in HLM: The compound is incubated with pooled HLM in the presence of selective chemical inhibitors for each major CYP isoform. A significant reduction in the compound's metabolism in the presence of a specific inhibitor implicates that enzyme in its clearance pathway.[19]

Table 2: Hypothetical CYP450 Reaction Phenotyping Results

| Method | CYP Isoform / Inhibitor | % Metabolism of Parent Compound |

|---|---|---|

| Recombinant CYPs | CYP1A2 | 5% |

| CYP2C9 | 12% | |

| CYP2C19 | 8% | |

| CYP2D6 | 6% | |

| CYP3A4 | 69% | |

| Chemical Inhibition | Control (No Inhibitor) | 100% (Baseline) |

| Furafylline (CYP1A2) | 94% | |

| Sulfaphenazole (CYP2C9) | 85% |

| | Ketoconazole (CYP3A4) | 28% |

Interpretation: The hypothetical data in Table 2 strongly suggest that CYP3A4 is the principal enzyme responsible for the metabolism of this compound. This is a critical finding, as CYP3A4 is involved in the metabolism of over 50% of clinical drugs, and co-administration with strong CYP3A4 inhibitors (like ketoconazole) or inducers could significantly alter the compound's plasma concentrations.

Conclusion and Forward Look

This guide has provided a detailed framework for the in vitro assessment of the metabolic stability of this compound. By employing a tiered approach—starting with broad screening in liver microsomes, followed by more physiologically relevant hepatocyte assays, and culminating in specific CYP reaction phenotyping—researchers can build a comprehensive metabolic profile. The data generated from these assays are fundamental for making informed decisions in the drug discovery process. They enable the ranking of compounds, guide structure-activity relationship (SAR) studies to improve metabolic stability, and provide the initial inputs for predicting human pharmacokinetics and potential DDI risks, ultimately increasing the probability of advancing a safe and effective drug candidate.

References

-

Title: Metabolic stability screen for drug discovery using cassette analysis and column switching - PubMed Source: National Center for Biotechnology Information URL: [Link]

-

Title: In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling Source: ResearchGate URL: [Link]

-

Title: In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes Source: Journal of Visualized Experiments (JoVE) URL: [Link]

-

Title: Indole - Metabolite of the month Source: biocrates life sciences gmbh URL: [Link]

-

Title: Hepatocyte Stability Assay Source: Domainex URL: [Link]

-

Title: A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Advanced in vitro metabolic stability assays for drug discovery Source: Nuvisan URL: [Link]

-

Title: A Systematic Review of Analytical Methods for Quantification of Natural Indole Alkaloids from Catharanthus and Rauvolfia Species Source: Research Journal of Pharmacognosy URL: [Link]

-

Title: Determination of tryptophan and its indole metabolites in follicular fluid of women with diminished ovarian reserve - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Hepatocyte Stability Source: Cyprotex | Evotec URL: [Link]

-

Title: Microsomal Stability Source: Cyprotex | Evotec URL: [Link]

-

Title: Indole metabolism and its role in diabetic macrovascular and microvascular complications Source: Diabetology & Metabolic Syndrome URL: [Link]

-

Title: Ultrafast Analysis of In Vitro Microsomal Metabolic Stability using RapidFire Coupled to the Ultivo Triple Quadrupole Mass - Agilent Source: Agilent Technologies URL: [Link]

-

Title: LC/MS Applications in Drug Development Source: BioAgilytix URL: [Link]

-

Title: A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Assays for CYP450 Inhibition, Induction, and Phenotyping Source: Charles River Laboratories URL: [Link]

-

Title: Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies Source: Journal of Applied Bioanalysis URL: [Link]

-

Title: Indole-3-lactic acid derived from tryptophan metabolism alleviates the sFlt-1-induced preeclampsia-like phenotype via the activation of aryl hydrocarbon receptor - PubMed Source: National Center for Biotechnology Information URL: [Link]

-

Title: Quantitation of Gut Microbiota-Derived Indole Metabolites by Ion Pairing dMRM LC/QQQ Source: Agilent Technologies URL: [Link]

-

Title: Indole Source: Metabolon URL: [Link]

-

Title: Gut-Derived Metabolite Indole-3-Propionic Acid Modulates Mitochondrial Function in Cardiomyocytes and Alters Cardiac Function Source: ResearchGate URL: [Link]

-

Title: Peer Reviewed: Systematic LC/MS Metabolite Identification in Drug Discovery Source: ACS Publications URL: [Link]

-

Title: Reaction Phenotyping: Current Industry Efforts to Identify Enzymes Responsible for Metabolizing Drug Candidates Source: National Center for Biotechnology Information URL: [Link]

-

Title: Identification of New Metabolites of Bacterial Transformation of Indole by Gas Chromatography-Mass Spectrometry and High Performance Liquid Chromatography Source: ResearchGate URL: [Link]

-

Title: Indole - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Metabolism of biologically relevant derivatives of indole Source: ResearchGate URL: [Link]

-

Title: Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1 Source: ResearchGate URL: [Link]

-

Title: Reaction Phenotyping Assay Source: Mattek URL: [Link]

-

Title: Sensitive Quantification of Drug Metabolites Using LC-MS Source: Technology Networks URL: [Link]

-

Title: Microbiota-derived tryptophan metabolites indole-3-lactic acid is associated with intestinal ischemia/reperfusion injury via positive regulation of YAP and Nrf2 - PubMed Source: National Center for Biotechnology Information URL: [Link]

-

Title: Microsomal Stability Assay Protocol Source: AxisPharm URL: [Link]

-

Title: Cytochrome P450 Genotyping Source: ARUP Consult URL: [Link]

-

Title: ADME Microsomal Stability Assay Source: BioDuro URL: [Link]

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. nuvisan.com [nuvisan.com]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. agilent.com [agilent.com]

- 7. Indole - Metabolite of the month - biocrates life sciences gmbh [biocrates.com]

- 8. Metabolic stability screen for drug discovery using cassette analysis and column switching - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 10. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 13. researchgate.net [researchgate.net]

- 14. Hepatocyte Stability Assay | Domainex [domainex.co.uk]

- 15. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 16. bioagilytix.com [bioagilytix.com]

- 17. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]

- 18. technologynetworks.com [technologynetworks.com]

- 19. Cytochrome CYP450 Reaction Phenotyping - Enamine [enamine.net]

- 20. criver.com [criver.com]

- 21. Reaction Phenotyping: Current Industry Efforts to Identify Enzymes Responsible for Metabolizing Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Efficient Synthesis Protocols for 1-(3-Chlorophenyl)-1H-indole

Abstract: This document provides a comprehensive guide for the synthesis of 1-(3-Chlorophenyl)-1H-indole, a key structural motif in medicinal chemistry and materials science. We present and compare two primary, field-proven protocols: the Palladium-Catalyzed Buchwald-Hartwig Amination and the Copper-Catalyzed Ullmann Condensation. This guide is designed for researchers, chemists, and drug development professionals, offering detailed, step-by-step methodologies, mechanistic insights, and data-driven optimization strategies, including a microwave-assisted approach for accelerated synthesis.

Introduction and Strategic Overview

The N-arylindole scaffold is a "privileged structure" in drug discovery, appearing in numerous biologically active compounds, including antipsychotic agents and serotonin receptor agonists.[1] The target molecule, this compound, serves as a crucial intermediate for synthesizing more complex pharmaceutical agents. The direct N-arylation of the indole core is the most common and efficient strategy for its preparation.

The primary challenge in N-arylation of heterocycles like indole is achieving high yields and purity under reasonably mild conditions. Historically, harsh conditions were required, but modern transition-metal catalysis has revolutionized this field.[1][2][3] This guide will focus on the two most powerful and widely adopted catalytic systems:

-

Palladium-Catalyzed Buchwald-Hartwig Amination: A highly versatile and general method known for its broad substrate scope and tolerance of various functional groups. It typically operates under milder conditions than traditional copper-based methods.[1][3][4]

-

Copper-Catalyzed Ullmann Condensation: The classical approach to C-N bond formation. While traditionally requiring high temperatures, modern variations utilizing specific ligands allow for significantly milder and more efficient reactions.[2][5][6]

We will dissect each protocol, explaining the rationale behind the choice of reagents and conditions, to provide a self-validating and robust synthetic framework.

Protocol I: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is arguably the gold standard for N-arylation due to its exceptional reliability and mild reaction conditions. The choice of a palladium precatalyst in conjunction with a bulky, electron-rich phosphine ligand is critical for facilitating the catalytic cycle efficiently.

Expertise & Rationale

The catalytic system's success hinges on the synergy between the palladium center and the ligand.

-

Palladium Source: We use Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) as a stable Pd(0) source that readily enters the catalytic cycle.

-

Ligand: Xantphos is selected for its wide bite angle and electron-rich nature. This geometry promotes the crucial reductive elimination step, which forms the desired C-N bond and regenerates the active catalyst, while preventing undesirable side reactions like C-3 arylation.[3][7]

-

Base: A moderately strong, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is essential.[7] It serves to deprotonate the indole nitrogen, forming the nucleophilic indolide anion required for the coupling reaction, without interfering with the catalyst or substrates.

Experimental Workflow

The following diagram outlines the logical flow of the Buchwald-Hartwig amination protocol.

Caption: Experimental workflow for Buchwald-Hartwig synthesis.

Detailed Step-by-Step Protocol

-

Preparation: To an oven-dried Schlenk flask, add indole (1.0 mmol, 1.0 equiv), 3-chloroiodobenzene (1.1 mmol, 1.1 equiv), potassium phosphate (K₃PO₄, 2.1 mmol, 2.1 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol %), and Xantphos (0.04 mmol, 4 mol %).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with dry nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere, which is crucial to prevent catalyst deactivation.[7]

-

Solvent Addition: Add 5 mL of dry, degassed toluene via syringe.

-

Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting indole is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter the mixture through a pad of Celite® to remove inorganic salts and catalyst residues.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a pure product.

Data Summary

| Reagent | Molar Equiv. | Catalyst Loading | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield |

| Indole | 1.0 | N/A | K₃PO₄ (2.1 equiv) | Toluene | 110 | 12-24 | 85-95% |

| 3-Chloroiodobenzene | 1.1 | N/A | |||||

| Pd₂(dba)₃ | N/A | 2 mol % | |||||

| Xantphos | N/A | 4 mol % |

Catalytic Cycle Mechanism

The mechanism involves a sequence of oxidative addition, deprotonation/ligand exchange, and reductive elimination steps.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Protocol II: Copper-Catalyzed Ullmann Condensation

The Ullmann reaction is a cost-effective alternative to palladium-catalyzed methods.[2] While classic Ullmann conditions are harsh, the inclusion of a diamine ligand, such as N,N'-dimethylethylenediamine (DMEDA), dramatically accelerates the reaction and allows for lower temperatures.[6]

Expertise & Rationale

-

Copper Source: Copper(I) iodide (CuI) is an inexpensive and effective catalyst precursor.

-

Ligand: DMEDA acts as a chelating ligand for the copper ion. This chelation increases the solubility and reactivity of the copper species and facilitates the coupling process, enabling the reaction to proceed efficiently at temperatures around 110-120 °C instead of >180 °C.[6]

-

Base: As with the Buchwald-Hartwig reaction, a base like K₃PO₄ is required to deprotonate the indole.

-

Aryl Halide: Aryl iodides are generally more reactive than bromides or chlorides in Ullmann couplings. Therefore, 3-chloroiodobenzene is the preferred substrate over 1,3-dichlorobenzene.

Experimental Workflow

Caption: Experimental workflow for Ullmann condensation.

Detailed Step-by-Step Protocol

-

Preparation: In a reaction tube, combine indole (1.0 mmol, 1.0 equiv), 3-chloroiodobenzene (1.2 mmol, 1.2 equiv), copper(I) iodide (CuI, 0.1 mmol, 10 mol %), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).

-

Solvent and Ligand Addition: Add 3 mL of dioxane, followed by N,N'-dimethylethylenediamine (DMEDA, 0.2 mmol, 20 mol %) via syringe.

-

Reaction: Seal the tube and place it in a preheated oil bath at 110 °C. Stir the mixture for 24 hours.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with water (15 mL) and extract with ethyl acetate (3 x 15 mL).

-

Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

-